molecular formula C16H15ClN4O2 B10816761 N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide

Cat. No.: B10816761
M. Wt: 330.77 g/mol
InChI Key: KMPHWAGSDPATHS-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of an imidazole ring and a chlorophenyl group in its structure suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Attachment of the imidazole ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is attached to the propyl chain.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Ion Channels: Interaction with ion channels, affecting ion transport and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-Imidazol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide: Lacks the chlorophenyl group, which may affect its biological activity.

    N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methylphenyl)isoxazole-3-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its pharmacological properties.

Uniqueness

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide is unique due to the presence of both the imidazole and chlorophenyl groups, which may confer distinct biological activities and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHWAGSDPATHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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